![molecular formula C5H4N4S B15272087 [1,2]Thiazolo[4,3-d]pyrimidin-7-amine](/img/structure/B15272087.png)
[1,2]Thiazolo[4,3-d]pyrimidin-7-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1,2]Thiazolo[4,3-d]pyrimidin-7-amine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and drug discovery. This compound is part of the thiazolopyrimidine family, which is known for its diverse biological activities. The unique structure of this compound makes it a valuable scaffold for the development of new therapeutic agents.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [1,2]Thiazolo[4,3-d]pyrimidin-7-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-aminothiazole with a suitable aldehyde, followed by cyclization with a formamide derivative. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like acetic acid or p-toluenesulfonic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization or chromatography .
化学反応の分析
Types of Reactions
[1,2]Thiazolo[4,3-d]pyrimidin-7-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated derivatives in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions include various substituted thiazolopyrimidines, which can exhibit different biological activities depending on the nature of the substituents .
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its role in enzyme inhibition and as a probe for studying biological pathways.
Medicine: Explored for its potential as an anticancer, antiviral, and anti-inflammatory agent.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of [1,2]Thiazolo[4,3-d]pyrimidin-7-amine involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it has been shown to inhibit topoisomerase I, an enzyme involved in DNA replication, thereby exhibiting anticancer activity. The compound may also interact with other proteins and pathways, leading to its diverse biological effects .
類似化合物との比較
Similar Compounds
Thiazolo[4,5-d]pyrimidin-7-ones: Known for their topoisomerase I inhibitory activity.
Pyrazolo[3,4-d]pyrimidines: Exhibits anticancer properties through CDK2 inhibition.
Thiazolo[3,2-a]pyrimidines: Studied for their antibacterial and anti-inflammatory activities.
Uniqueness
[1,2]Thiazolo[4,3-d]pyrimidin-7-amine stands out due to its unique structural features and versatile reactivity, making it a valuable scaffold for drug discovery. Its ability to undergo various chemical modifications allows for the development of a wide range of biologically active derivatives .
特性
分子式 |
C5H4N4S |
|---|---|
分子量 |
152.18 g/mol |
IUPAC名 |
[1,2]thiazolo[4,3-d]pyrimidin-7-amine |
InChI |
InChI=1S/C5H4N4S/c6-5-4-3(1-10-9-4)7-2-8-5/h1-2H,(H2,6,7,8) |
InChIキー |
TWHLBEFMKUVRTK-UHFFFAOYSA-N |
正規SMILES |
C1=C2C(=NS1)C(=NC=N2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


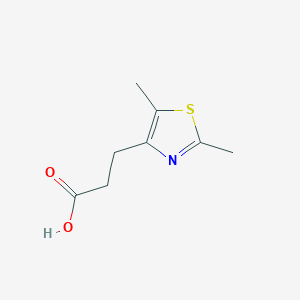
![2-[(Cyclohex-3-en-1-ylmethyl)amino]butan-1-ol](/img/structure/B15272014.png)
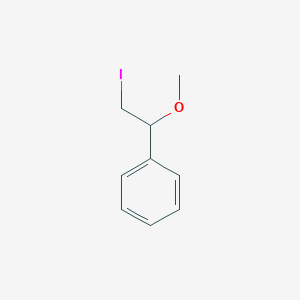

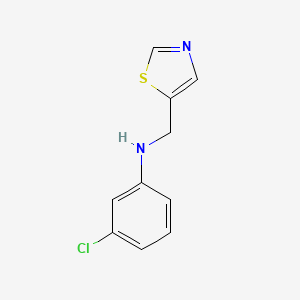
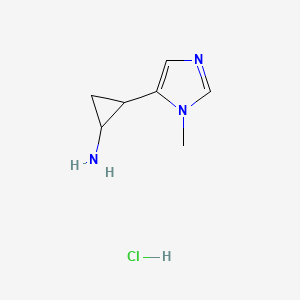
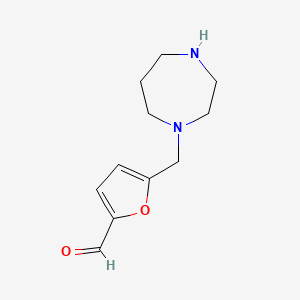
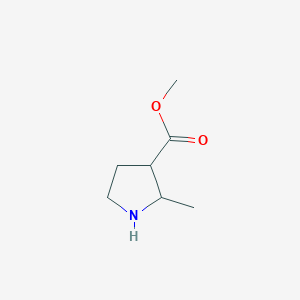
![N,N-Dimethyl-2-[(5-methylheptan-3-yl)amino]acetamide](/img/structure/B15272059.png)
![(1-Cyclopropylethyl)[1-(pyridin-4-yl)ethyl]amine](/img/structure/B15272063.png)
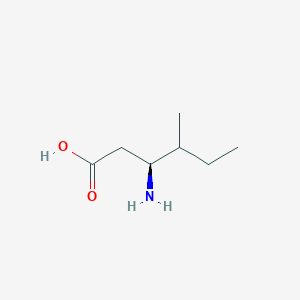
![1-Fluoro-3-[(thiophen-3-yl)amino]propan-2-ol](/img/structure/B15272071.png)
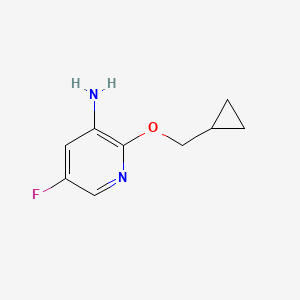
![2-[(Ethylamino)methyl]-6-methyl-3,4-dihydropyrimidin-4-one](/img/structure/B15272089.png)
